molecular formula C10H6N8S B12740965 6,6'-Thiodipurine CAS No. 90947-51-6

6,6'-Thiodipurine

Cat. No.: B12740965
CAS No.: 90947-51-6
M. Wt: 270.28 g/mol
InChI Key: RRQKBHIMPMKQDM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,6’-Thiodipurine typically involves the alkylation of 6-thiopurine. One common method includes the reaction of 6-thiopurine with alkylating agents under controlled conditions . Another approach involves the reaction of 6-halogenopurines with mercaptans, which leads to the formation of 6-thiopurine derivatives . Cyclization of 6-alkylthio-4,5-diaminopyrimidines is also a known method for synthesizing these compounds .

Industrial Production Methods: Industrial production of 6,6’-Thiodipurine follows similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often involving multi-step synthesis and purification techniques. The use of advanced reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 6,6’-Thiodipurine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted thiopurines, sulfoxides, and sulfones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6,6’-Thiodipurine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6,6’-Thiodipurine involves its incorporation into DNA and RNA, where it acts as a false purine base. This incorporation disrupts normal DNA and RNA function, leading to cell death. The compound also inhibits several key enzymes involved in nucleotide synthesis and metabolism, further contributing to its cytotoxic effects . The primary molecular targets include hypoxanthine-guanine phosphoribosyltransferase and thiopurine S-methyltransferase .

Comparison with Similar Compounds

Uniqueness: 6,6’-Thiodipurine is unique due to its specific sulfur-containing structure, which imparts distinct chemical reactivity and biological activity. Compared to other thiopurines, it may offer different therapeutic profiles and reduced toxicity in certain applications .

Properties

CAS No.

90947-51-6

Molecular Formula

C10H6N8S

Molecular Weight

270.28 g/mol

IUPAC Name

6-(7H-purin-6-ylsulfanyl)-7H-purine

InChI

InChI=1S/C10H6N8S/c1-11-5-7(13-1)15-3-17-9(5)19-10-6-8(14-2-12-6)16-4-18-10/h1-4H,(H,11,13,15,17)(H,12,14,16,18)

InChI Key

RRQKBHIMPMKQDM-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N1)C(=NC=N2)SC3=NC=NC4=C3NC=N4

Origin of Product

United States

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